4-(2-Methylpropyl)piperidine hydrochloride
Overview
Description
“4-(2-Methylpropyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1019852-12-0 . It has a molecular weight of 177.72 and is typically found in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 177.72 . The compound’s other physical and chemical properties are not explicitly mentioned in the literature.Scientific Research Applications
Pharmacological Potential in Alzheimer's and Vascular Dementia
Donepezil, a derivative closely related to the 4-(2-Methylpropyl)piperidine structure, is recognized for its role in treating mild-to-moderate Alzheimer's disease. It operates as a reversible central acetylcholinesterase inhibitor, enhancing cognitive function and delaying deterioration in patients with Alzheimer's and potentially those with vascular dementia as well. The compound's pharmacokinetics suggest it is well-tolerated, with a recommendation for single bedtime doses due to its long elimination half-life, indicating a promising area for further exploration in neurological conditions beyond Alzheimer's disease (Román & Rogers, 2004).
Neuroreceptor Binding and Pharmacological Diversity
Piperidine derivatives, including 4-(2-Methylpropyl)piperidine, play a critical role in the development of pharmaceuticals targeting D2-like receptors. These compounds, featuring arylcycloalkylamine structures, are instrumental in enhancing the potency and selectivity of ligand-receptor interactions, underscoring their significance in antipsychotic agents. The exploration of pharmacophoric groups within these derivatives reveals their contribution to the specificity and effectiveness of receptor binding, presenting a valuable pathway for the creation of more targeted and efficacious medications (Sikazwe et al., 2009).
Bioactive and Therapeutic Properties of Piperine
Piperine, a major principle of black pepper, demonstrates a wide array of physiological effects beneficial for human health, including antimicrobial, immunomodulatory, hepatoprotective, and antioxidant activities. Its significance extends beyond the culinary world into medicinal applications, offering potential as a bioavailability enhancer for various therapeutic drugs. The compound's ability to influence digestive enzymes, cellular thiol status, and antioxidative molecules highlights its versatile therapeutic potential and underscores the need for further research into its mechanisms of action and potential health benefits (Srinivasan, 2007).
Piperidine Alkaloids in Medicinal Chemistry
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is foundational in the development of a myriad of drugs across therapeutic categories, including antipsychotics, antidepressants, and anticancer agents. Its structural flexibility allows for modification, leading to significant variations in medicinal potential. Research into piperidine derivatives continues to reveal their broad therapeutic applications, emphasizing the importance of this heterocycle in drug discovery and development (Rathi et al., 2016).
Safety and Hazards
The safety data sheet for “4-(2-Methylpropyl)piperidine hydrochloride” indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidines, including “4-(2-Methylpropyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives like meperidine are primarily kappa-opiate receptor agonists and also have local anesthetic effects .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
properties
IUPAC Name |
4-(2-methylpropyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQIYIBUAZNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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